Belinostat Belinostat Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound.
Brand Name: Vulcanchem
CAS No.: 414864-00-9
VCID: VC0520710
InChI: InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol

Belinostat

CAS No.: 414864-00-9

Inhibitors

VCID: VC0520710

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Belinostat - 414864-00-9

CAS No. 414864-00-9
Product Name Belinostat
Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
IUPAC Name (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Standard InChIKey NCNRHFGMJRPRSK-MDZDMXLPSA-N
Isomeric SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Canonical SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Appearance Solid powder
Description Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Belinostat; PXD 101; Beleodaq; PDX101; PX 105684; PXD-101; PXD101
Reference 1: Campbell P, Thomas CM. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. J Oncol Pharm Pract. 2017 Mar;23(2):143-147. doi: 10.1177/1078155216634178. Epub 2016 Jun 23. Review. PubMed PMID: 26921086.
2: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2015 Mar;168(6):811-9. doi: 10.1111/bjh.13222. Epub 2014 Nov 17. PubMed PMID: 25404094.
3: Rashidi A, Cashen AF. Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Future Oncol. 2015;11(11):1659-64. doi: 10.2217/fon.15.62. Review. PubMed PMID: 26043217.
4: Sawas A, Radeski D, O'Connor OA. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Ther Adv Hematol. 2015 Aug;6(4):202-8. doi: 10.1177/2040620715592567. Review. PubMed PMID: 26288714; PubMed Central PMCID: PMC4530372.
5: O'Connor OA, Horwitz S, Masszi T, Van Hoof A, Brown P, Doorduijn J, Hess G, Jurczak W, Knoblauch P, Chawla S, Bhat G, Choi MR, Walewski J, Savage K, Foss F, Allen LF, Shustov A. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study. J Clin Oncol. 2015 Aug 10;33(23):2492-9. doi: 10.1200/JCO.2014.59.2782. Epub 2015 Jun 22. PubMed PMID: 26101246; PubMed Central PMCID: PMC5087312.
6: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.
7: Hood K, Shah A. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma. J Adv Pract Oncol. 2016 Mar;7(2):209-218. Epub 2016 Mar 1. Review. PubMed PMID: 28090369; PubMed Central PMCID: PMC5226312.
8: Lee HZ, Kwitkowski VE, Del Valle PL, Ricci MS, Saber H, Habtemariam BA, Bullock J, Bloomquist E, Li Shen Y, Chen XH, Brown J, Mehrotra N, Dorff S, Charlab R, Kane RC, Kaminskas E, Justice R, Farrell AT, Pazdur R. FDA Approval: Belinostat for the Treatment of Patients with Relapsed or Refractory Peripheral T-cell Lymphoma. Clin Cancer Res. 2015 Jun 15;21(12):2666-70. doi: 10.1158/1078-0432.CCR-14-3119. Epub 2015 Mar 23. PubMed PMID: 25802282.
9: Zhou L, Chen S, Zhang Y, Kmieciak M, Leng Y, Li L, Lin H, Rizzo KA, Dumur CI, Ferreira-Gonzalez A, Rahmani M, Povirk L, Chalasani S, Berger AJ, Dai Y, Grant S. The NAE inhibitor pevonedistat interacts with the HDAC inhibitor belinostat to target AML cells by disrupting the DDR. Blood. 2016 May 5;127(18):2219-30. doi: 10.1182/blood-2015-06-653717. Epub 2016 Feb 5. PubMed PMID: 26851293; PubMed Central PMCID: PMC4859196.
10: Goey AK, Sissung TM, Peer CJ, Figg WD. Pharmacogenomics and histone deacetylase inhibitors. Pharmacogenomics. 2016 Nov;17(16):1807-1815. Epub 2016 Oct 21. Review. PubMed PMID: 27767376; PubMed Central PMCID: PMC5558504.
11: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Novel heat shock protein 90 inhibitor NVP-AUY922 synergizes with the histone deacetylase inhibitor PXD101 in induction of death of anaplastic thyroid carcinoma cells. J Clin Endocrinol Metab. 2015 Feb;100(2):E253-61. doi: 10.1210/jc.2014-3101. Epub 2014 Nov 12. PubMed PMID: 25389633.
12: Ma BB, Sung F, Tao Q, Poon FF, Lui VW, Yeo W, Chan SL, Chan AT. The preclinical activity of the histone deacetylase inhibitor PXD101 (belinostat) in hepatocellular carcinoma cell lines. Invest New Drugs. 2010 Apr;28(2):107-14. doi: 10.1007/s10637-009-9219-7. Epub 2009 Jan 27. PubMed PMID: 19172229.
13: Hainsworth JD, Daugaard G, Lesimple T, Hübner G, Greco FA, Stahl MJ, Büschenfelde CM, Allouache D, Penel N, Knoblauch P, Fizazi KS. Paclitaxel/carboplatin with or without belinostat as empiric first-line treatment for patients with carcinoma of unknown primary site: A randomized, phase 2 trial. Cancer. 2015 May 15;121(10):1654-61. doi: 10.1002/cncr.29229. Epub 2015 Jan 21. PubMed PMID: 25611313.
14: Dong D, Zhang T, Lu D, Liu J, Wu B. In vitro characterization of belinostat glucuronidation: demonstration of both UGT1A1 and UGT2B7 as the main contributing isozymes. Xenobiotica. 2017 Apr;47(4):277-283. doi: 10.1080/00498254.2016.1183061. Epub 2016 May 16. PubMed PMID: 27180825.
15: Gravina GL, Marampon F, Giusti I, Carosa E, Di Sante S, Ricevuto E, Dolo V, Tombolini V, Jannini EA, Festuccia C. Differential effects of PXD101 (belinostat) on androgen-dependent and androgen-independent prostate cancer models. Int J Oncol. 2012 Mar;40(3):711-20. doi: 10.3892/ijo.2011.1270. Epub 2011 Nov 23. PubMed PMID: 22134754.
16: Vitfell-Rasmussen J, Judson I, Safwat A, Jones RL, Rossen PB, Lind-Hansen M, Knoblauch P, Krarup-Hansen A. A Phase I/II Clinical Trial of Belinostat (PXD101) in Combination with Doxorubicin in Patients with Soft Tissue Sarcomas. Sarcoma. 2016;2016:2090271. doi: 10.1155/2016/2090271. Epub 2016 Jun 14. PubMed PMID: 27403082; PubMed Central PMCID: PMC4923583.
17: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.
18: Puvvada SD, Li H, Rimsza LM, Bernstein SH, Fisher RI, LeBlanc M, Schmelz M, Glinsmann-Gibson B, Miller TP, Maddox AM, Friedberg JW, Smith SM, Persky DO. A phase II study of belinostat (PXD101) in relapsed and refractory aggressive B-cell lymphomas: SWOG S0520. Leuk Lymphoma. 2016 Oct;57(10):2359-69. doi: 10.3109/10428194.2015.1135431. Epub 2016 Jan 12. PubMed PMID: 26758422; PubMed Central PMCID: PMC5140034.
19: Jia WH, Mao H, Chen WR, Yue XT, Wei XX, Li DP, Xu KL, Huang YH. [Study on the immune functions of dendritic cells regulated by histone deacetylase inhibitor Belinostat]. Zhonghua Xue Ye Xue Za Zhi. 2018 Jan 14;39(1):41-46. doi: 10.3760/cma.j.issn.0253-2727.2018.01.009. Chinese. PubMed PMID: 29551032.
20: Jin JX, Kang JD, Li S, Jin L, Zhu HY, Guo Q, Gao QS, Yan CG, Yin XJ. PXD101 significantly improves nuclear reprogramming and the in vitro developmental competence of porcine SCNT embryos. Biochem Biophys Res Commun. 2015 Jan 2;456(1):156-61. doi: 10.1016/j.bbrc.2014.11.051. Epub 2014 Nov 24. PubMed PMID: 25446119.
PubChem Compound 6918638
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator